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Executive Summary
Opiranserin (also known as VVZ-149) is a novel, first-in-class, non-opioid, non-NSAID

analgesic developed for the management of moderate-to-severe pain, particularly in the

postoperative setting.[1][2][3] Its unique pharmacological profile is characterized by a multi-

target mechanism of action, simultaneously modulating key pathways involved in the

transmission and processing of pain signals.[4] Preclinical research has demonstrated that

Opiranserin exerts potent analgesic and anti-allodynic effects across a range of animal

models, validating its therapeutic potential and paving the way for successful clinical

translation.[5] This document provides a comprehensive overview of the preclinical

pharmacology of Opiranserin, detailing its mechanism of action, summarizing key efficacy

data from animal studies, and outlining the experimental protocols used to establish its activity.

Mechanism of Action
Opiranserin's analgesic properties stem from its concurrent antagonism of multiple targets

involved in both central and peripheral pain processing. The primary mechanisms are the

inhibition of the glycine transporter type 2 (GlyT2) and the blockade of the serotonin 2A

receptor (5-HT2A). Additionally, it exhibits antagonistic activity on the P2X3 receptor.

Glycine Transporter 2 (GlyT2) Inhibition: GlyT2 is primarily located in the spinal cord, where

it is responsible for the reuptake of the inhibitory neurotransmitter glycine from the synaptic
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cleft. By inhibiting GlyT2, Opiranserin increases the synaptic concentration of glycine,

thereby enhancing inhibitory glycinergic neurotransmission. This action effectively dampens

the transmission of nociceptive signals from the periphery to the brain, suppressing spinal

sensitization which is a key process in persistent pain states.

Serotonin 2A (5-HT2A) Receptor Antagonism: The 5-HT2A receptor is widely expressed on

peripheral sensory neurons, including nociceptors. Serotonin released during tissue injury

and inflammation activates these receptors, contributing to pain signaling. Opiranserin's

antagonism of 5-HT2A receptors mitigates this peripheral sensitization.

P2X3 Receptor Antagonism: P2X3 receptors are ATP-gated ion channels found on

nociceptive sensory neurons that are implicated in the signaling of neuropathic pain.

Opiranserin's activity at this target further contributes to its overall analgesic profile.

This multi-target engagement allows Opiranserin to exert synergistic analgesic effects at key

locations within the pain pathway, particularly the spinal cord.
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Caption: Multi-target mechanism of Opiranserin.
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Pharmacodynamics: In Vitro Potency
The inhibitory activity of Opiranserin at its primary molecular targets has been quantified

through in vitro assays. The half-maximal inhibitory concentration (IC50) values demonstrate its

potency as a dual antagonist.

Target IC50 Value (μM) Description

Glycine Transporter 2 (GlyT2) 0.86 Inhibition of glycine reuptake.

Serotonin Receptor 2A (5-

HT2A)
1.3

Antagonism of serotonin

binding.

Rat P2X3 Receptor (rP2X3) 0.87
Antagonism of ATP-gated ion

channel.

Table 1: In Vitro Potency of

Opiranserin at Key Pain-

Related Targets.

Preclinical Efficacy in Animal Models of Pain
Opiranserin has been rigorously evaluated in multiple, well-validated rodent models of pain,

demonstrating significant analgesic and anti-allodynic effects. Its efficacy has been shown to be

comparable to that of standard-of-care analgesics like morphine and gabapentin in these

models.
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Animal Model Species Administration Dose Key Findings

Postoperative

Pain
Rat N/A N/A

Demonstrated

morphine-

comparable

analgesic effects.

Formalin-

Induced Pain
Rat N/A N/A

Showed potent

anti-nociceptive

effects,

particularly in the

inflammatory

phase.

Neuropathic Pain

(Spinal Nerve

Ligation - SNL)

Rat
Subcutaneous

(s.c.)
25 mg/kg

Effectively

reduced

mechanical

allodynia with

efficacy

comparable to 3

mg/kg morphine.

Neuropathic Pain

(Spinal Nerve

Ligation - SNL)

Rat Oral (p.o.) 80 mg/kg

Reduced

mechanical

allodynia,

demonstrating

oral

bioavailability

and efficacy.

Table 2:

Summary of

Opiranserin

Efficacy in

Preclinical Pain

Models.

Experimental Protocols
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The preclinical efficacy of Opiranserin was established using standardized and validated

methodologies for assessing pain-related behaviors in animals.

Formalin Test
This model is used to assess activity against both acute nociceptive and persistent

inflammatory pain.

Protocol: A dilute solution of formalin is injected into the plantar surface of a rat's hind paw.

Phases of Response: The animal exhibits a biphasic pain response.

Phase 1 (Acute/Nociceptive): Occurs immediately after injection (0-5 minutes) and is

characterized by intense flinching and licking of the paw. This phase is driven by the direct

chemical activation of nociceptors.

Phase 2 (Inflammatory): Occurs 15-60 minutes post-injection and involves a prolonged

period of pain behaviors. This phase is driven by an inflammatory response and central

sensitization in the spinal cord.

Endpoint Measurement: The amount of time the animal spends licking or flinching the

injected paw is recorded and used as an index of pain. Opiranserin's efficacy is measured

by its ability to reduce these behaviors, especially in Phase 2.

Spinal Nerve Ligation (SNL) Model of Neuropathic Pain
This surgical model is widely used to replicate the mechanical allodynia (pain from a normally

non-painful stimulus) characteristic of human neuropathic pain.

Protocol: Under anesthesia, the L5 and L6 spinal nerves of a rat are exposed and tightly

ligated. This injury to the peripheral nerve leads to the development of chronic

hypersensitivity.

Behavioral Assessment (von Frey Test): At various time points post-surgery, mechanical

sensitivity is assessed. Calibrated von Frey filaments, which exert a specific bending force,

are applied to the plantar surface of the hind paw.
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Endpoint Measurement: The paw withdrawal threshold (PWT) is determined. A reduction in

the force required to elicit a paw withdrawal indicates mechanical allodynia. The efficacy of

Opiranserin is quantified by its ability to increase the PWT back towards pre-surgical

baseline levels.
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Caption: General workflow for a preclinical analgesic study.
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Pharmacokinetics and Safety
Preclinical studies confirmed that Opiranserin exhibits linear pharmacokinetic characteristics.

It is metabolized to an active metabolite, VVZ-368, which also contributes to the overall

therapeutic effect. The safety pharmacology profile established in preclinical testing was

sufficient to support its advancement into human clinical trials, where it has been generally safe

and well-tolerated.
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Caption: Logical flow from preclinical to clinical validation.

Conclusion
The preclinical pharmacology of Opiranserin establishes it as a robust analgesic candidate

with a novel, multi-target mechanism of action. Through potent, simultaneous modulation of

GlyT2, 5-HT2A, and P2X3, it effectively attenuates pain signaling in diverse and clinically

relevant animal models of postoperative, inflammatory, and neuropathic pain. The

comprehensive data package generated from these foundational studies, demonstrating

significant efficacy and an acceptable safety profile, provided a strong rationale for its

successful translation into clinical development for the management of acute pain.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 10 / 10 Tech Support

https://pmc.ncbi.nlm.nih.gov/articles/PMC12611517/
https://pmc.ncbi.nlm.nih.gov/articles/PMC12611517/
https://www.anesth-pain-med.org/journal/view.php?number=1346&viewtype=pubreader
https://pubmed.ncbi.nlm.nih.gov/41224221/
https://pubmed.ncbi.nlm.nih.gov/41224221/
https://www.vivozon.com/pages/pipeline/vvz149.php
https://www.researchgate.net/publication/313834572_Randomised_double-blind_parallel_group_placebo-controlled_study_to_evaluate_the_analgesic_efficacy_and_safety_of_VVZ-149_injections_for_postoperative_pain_following_laparoscopic_colorectal_surgery
https://www.benchchem.com/product/b609760#preclinical-pharmacology-of-opiranserin-for-pain-modulation
https://www.benchchem.com/product/b609760#preclinical-pharmacology-of-opiranserin-for-pain-modulation
https://www.benchchem.com/product/b609760#preclinical-pharmacology-of-opiranserin-for-pain-modulation
https://www.benchchem.com/product/b609760#preclinical-pharmacology-of-opiranserin-for-pain-modulation
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b609760?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b609760?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

